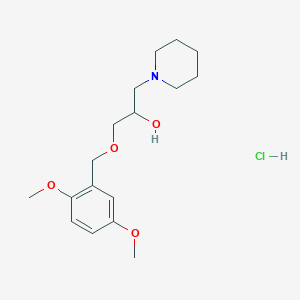

1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a benzyl ether, a piperidine ring, and a secondary alcohol, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4.ClH/c1-20-16-6-7-17(21-2)14(10-16)12-22-13-15(19)11-18-8-4-3-5-9-18;/h6-7,10,15,19H,3-5,8-9,11-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEZADAJOUWTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)COCC(CN2CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Benzyl Ether: The initial step involves the reaction of 2,5-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.

Introduction of the Piperidine Ring: The next step includes the nucleophilic substitution reaction where the benzyl ether reacts with 3-chloropropanol in the presence of a base to introduce the piperidine ring.

Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.

Types of Reactions:

Oxidation: The secondary alcohol group in the compound can undergo oxidation to form a ketone.

Reduction: The benzyl ether can be reduced to the corresponding alcohol under specific conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Conversion to the corresponding alcohol.

Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its interaction with serotonin receptors, particularly the 5-HT4 receptor, which is implicated in various physiological processes including cognition, mood regulation, and gastrointestinal motility.

Serotonin Receptor Modulation

Research indicates that 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride acts as a selective agonist for the 5-HT4 receptor. This receptor is associated with the modulation of neurotransmitter release and has been linked to the treatment of conditions such as:

- Irritable Bowel Syndrome (IBS) : The activation of 5-HT4 receptors can enhance gastrointestinal motility, making this compound a candidate for treating IBS symptoms .

- Cognitive Disorders : Due to its effects on serotonin signaling, it may also have potential in enhancing cognitive function and treating disorders like Alzheimer's disease .

Potential Antidepressant Effects

Given the role of serotonin in mood regulation, compounds that selectively target serotonin receptors are being explored for their antidepressant properties. This compound's selective action on the 5-HT4 receptor may provide insights into new therapeutic strategies for depression .

Synthetic Approaches

The synthesis of this compound involves several steps that utilize various chemical reactions to construct its complex structure. Key synthetic methods include:

- Piperidine Derivatives : The incorporation of piperidine rings is common in drug design due to their biological activity and ability to modulate receptor interactions .

- Dimethoxybenzyl Group : This moiety enhances lipophilicity and receptor binding affinity, making it a valuable component in drug design .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

Study 1: Serotonin Receptor Agonism

A study published in ACS Medicinal Chemistry Letters reported that derivatives similar to this compound exhibited significant agonistic activity at the 5-HT4 receptor. The results suggested potential therapeutic applications in gastrointestinal disorders .

Study 2: Cognitive Enhancement

Research conducted at the Groningen Research Institute of Pharmacy explored compounds with similar structures for their cognitive-enhancing effects in animal models. The findings indicated improved memory performance associated with selective 5-HT4 receptor activation .

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl ether moiety play crucial roles in binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

- 1-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanol

- 2-(2,5-Dimethoxyphenyl)-1-(piperidin-1-yl)ethanone

Comparison: 1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific structural features, such as the benzyl ether linkage and the secondary alcohol group. These features confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable tool in research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-((2,5-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, identified by its CAS number 1185664-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₈ClNO₄ |

| Molecular Weight | 345.9 g/mol |

| Structure | Chemical Structure |

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural motifs to this compound exhibit antidepressant and anxiolytic properties. The piperidine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. A study demonstrated that derivatives of piperidine can significantly reduce anxiety-like behaviors in animal models through modulation of these neurotransmitter pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. Similar compounds have shown the ability to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The antioxidant properties are attributed to the methoxy groups on the benzyl ring, which can scavenge free radicals .

The proposed mechanism of action involves the modulation of neurotransmitter receptors and inhibition of specific enzymes involved in oxidative stress pathways. The piperidinyl structure is believed to enhance binding affinity to serotonin receptors, while the dimethoxybenzyl group may enhance lipophilicity, allowing better penetration through the blood-brain barrier .

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. Behavioral assays confirmed increased locomotion and reduced anxiety-like behavior compared to control groups .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. Results showed a marked decrease in cell death and an increase in cell viability when treated with the compound, suggesting its role as a protective agent against oxidative damage .

Q & A

Q. What are the standard synthetic routes for 1-((2,5-dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically starting with nucleophilic substitution between a piperidine derivative and a benzyl-protected epoxide intermediate. Key steps include:

- Step 1 : Alkylation of piperidine with a 2,5-dimethoxybenzyl-protected epichlorohydrin derivative under inert conditions.

- Step 2 : Hydrolysis of the benzyl group using catalytic hydrogenation or acidolysis .

- Optimization : Reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for epoxide:piperidine) are critical for yield (>75%) and purity. HCl gas is introduced in the final step to form the hydrochloride salt .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to assess purity (>95%). Retention time should match a certified reference standard .

- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons from dimethoxybenzyl), δ 3.7–4.2 ppm (methoxy groups), and δ 2.5–3.5 ppm (piperidine and propanol backbone) .

- Mass Spectrometry : ESI-MS (positive mode) should confirm the molecular ion peak at m/z 366.2 (M+H) and isotopic pattern matching the chloride counterion .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis. Desiccate to avoid moisture absorption .

- Disposal : Neutralize with 10% sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., in DMSO vs. aqueous buffers) be resolved during pharmacological assays?

- Methodological Answer :

- Step 1 : Pre-dissolve the compound in DMSO (stock concentration ≤10 mM) and dilute in assay buffer (final DMSO ≤0.1%). Validate solubility via dynamic light scattering (DLS) to detect aggregates .

- Step 2 : Use co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) for aqueous stability. Confirm solubility with UV-Vis spectroscopy at λ = 270 nm (aromatic absorbance) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) or piperidine replacements (e.g., morpholine, pyrrolidine).

- Biological Testing : Screen analogs in receptor-binding assays (e.g., GPCR panels) or enzyme inhibition studies. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

- Data Analysis : Apply multivariate regression (e.g., QSAR) to link logP, polar surface area, and steric parameters to activity .

Q. How can discrepancies in reported biological activity (e.g., IC50 variability) be addressed in mechanistic studies?

- Methodological Answer :

- Source Identification : Check assay conditions (e.g., cell line viability, ATP concentrations in kinase assays). Validate using a reference inhibitor (e.g., staurosporine for kinase inhibition) .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to isolate target effects .

- Statistical Rigor : Use ≥3 biological replicates and report data as mean ± SEM. Apply ANOVA with post-hoc Tukey tests for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.